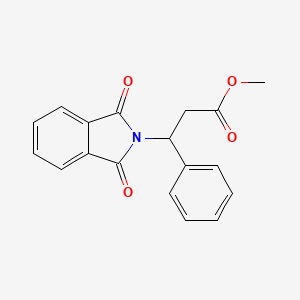
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate
Overview
Description
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a phenylpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with methyl 3-phenylpropionate under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of methyl 3-phthalimido-3-phenylpropionate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-phthalimido-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylpropionate
- Phthalimide
- Methyl 3-phthalimido-3-butylpropionate
Uniqueness
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is unique due to the combination of the phthalimide and phenylpropionate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C18H15NO4/c1-23-16(20)11-15(12-7-3-2-4-8-12)19-17(21)13-9-5-6-10-14(13)18(19)22/h2-10,15H,11H2,1H3 |
InChI Key |
QLDFENBFMXEOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














